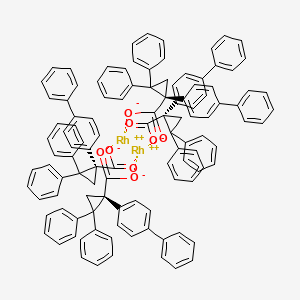
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is an organometallic compound that features a rhodium ion coordinated to a cyclopropane carboxylate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) typically involves the coordination of rhodium ions with the cyclopropane carboxylate ligand. This can be achieved through various methods, including:
Ligand Exchange Reactions: Rhodium complexes can be synthesized by exchanging ligands in a precursor rhodium complex with the desired cyclopropane carboxylate ligand.
Direct Coordination: The direct reaction of rhodium salts with the cyclopropane carboxylate ligand under controlled conditions.
Industrial Production Methods
Industrial production of such organometallic compounds often involves large-scale ligand exchange reactions or direct coordination methods, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: Reduction reactions can convert the rhodium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the cyclopropane carboxylate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Hydrogen gas, hydrazine, or other reducing agents.
Substitution Reagents: Various ligands such as phosphines, amines, or other carboxylates.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while substitution reactions may produce new rhodium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is studied for its catalytic properties. Rhodium complexes are known for their ability to catalyze various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology and Medicine
In biology and medicine, rhodium complexes are explored for their potential therapeutic applications. Some rhodium compounds have shown promise as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
Industry
In industry, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers. Their unique reactivity and selectivity make them valuable catalysts in various industrial applications.
Wirkmechanismus
The mechanism of action of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) involves the coordination of the rhodium ion with the cyclopropane carboxylate ligand. This coordination can influence the electronic properties of the rhodium center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhodium Acetate: Another rhodium complex with acetate ligands.
Rhodium Chloride: A common rhodium complex with chloride ligands.
Rhodium Carbonyl Complexes: Rhodium complexes with carbonyl ligands.
Uniqueness
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) is unique due to its specific ligand structure, which can impart distinct reactivity and selectivity compared to other rhodium complexes. The presence of the cyclopropane carboxylate ligand can influence the electronic and steric properties of the rhodium center, making it suitable for specific applications.
Biologische Aktivität
The compound (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate; rhodium(2+) is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Molecular Formula : C23H21O2Rh
Molecular Weight : 388.3 g/mol
IUPAC Name : (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate; rhodium(2+)
Structure
The compound features a cyclopropane ring substituted with two phenyl groups and a carboxylate moiety coordinated to a rhodium ion. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds similar to (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate exhibit various biological activities, including:
- Anticancer Activity : Some studies suggest that rhodium complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .
- Antimicrobial Properties : Rhodium complexes have shown promise as antimicrobial agents, potentially disrupting bacterial cell membranes or interfering with metabolic processes .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers evaluated the anticancer properties of (1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate in vitro. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results demonstrated that it had potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
Eigenschaften
Molekularformel |
C112H84O8Rh2 |
|---|---|
Molekulargewicht |
1763.7 g/mol |
IUPAC-Name |
(1R)-2,2-diphenyl-1-(4-phenylphenyl)cyclopropane-1-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C28H22O2.2Rh/c4*29-26(30)28(25-18-16-22(17-19-25)21-10-4-1-5-11-21)20-27(28,23-12-6-2-7-13-23)24-14-8-3-9-15-24;;/h4*1-19H,20H2,(H,29,30);;/q;;;;2*+2/p-4/t4*28-;;/m0000../s1 |
InChI-Schlüssel |
JTMGGQSKZDYMJC-KRWSPKMLSA-J |
Isomerische SMILES |
C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].C1[C@](C1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)[O-].[Rh+2].[Rh+2] |
Kanonische SMILES |
C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.C1C(C1(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)[O-])(C4=CC=CC=C4)C5=CC=CC=C5.[Rh+2].[Rh+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















